N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. This compound features a unique structure that combines an amine group with a benzamide moiety, which may contribute to its biological activity and interaction with other chemical entities.
This compound can be synthesized through various chemical reactions involving starting materials that include chlorinated aromatic compounds and ethoxy-substituted benzamides. The exact sources for commercial availability may vary, but suppliers such as Sigma-Aldrich and TCI Chemicals often list similar compounds, indicating a market for related substances.
N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide can be classified as:
The synthesis of N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide typically involves several steps:
N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the amino group, which can direct substitution on the aromatic ring.
The mechanism of action for N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide in biological systems is not fully elucidated but may involve:
Experimental studies would be necessary to confirm specific interactions and quantify binding affinities.
N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide holds potential applications in:
The strategic incorporation of benzamide scaffolds in targeted drug discovery originates from their versatility as cereblon (CRBN) E3 ligase-recruiting motifs in proteolysis-targeting chimeras (PROTACs). Traditional immunomodulatory imide drugs (IMiDs) like thalidomide exhibit limitations such as hydrolytic instability and off-target degradation of neosubstrates (e.g., IKZF1/3, SALL4), leading to teratogenicity risks. Benzamide-based derivatives address these issues by:
The synthesis employs a convergent strategy coupling 3-(2-ethoxyethoxy)benzoic acid with 3-amino-4-chloroaniline:
Table 1: Synthetic Routes and Yields
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Etherification | BrCH₂CH₂OEt, K₂CO₃, DMF, 60°C | 92 | >95 |
Acid activation | EDC·HCl, HOBt, DMF, 0°C | 95 | >98 |
Amide coupling | Protected aniline, RT, 24h | 78 | 85 |
Global deprotection | TFA/DCM (1:1), 2h | 90 | 97 |
The 2-ethoxyethoxy moiety (–OCH₂CH₂OCH₂CH₃) at the meta-position of the benzamide ring enforces conformational rigidity through:
Fluorination significantly modulates physicochemical and target-binding properties:
Table 2: Impact of Fluorination on Benzamide Derivatives
Compound | Substituent Pattern | CRBN IC₅₀ (μM) | log D₇.₄ | Plasma Protein Binding (%) |
---|---|---|---|---|
8c | m-NH₂ (non-fluorinated) | 86 ± 21 | –2.0 | 3 |
8d | m-NH₂, ortho-F | 63 ± 16 | –0.7 | 5 |
8e | p-NH₂ (non-fluorinated) | 74 ± 14 | –0.5 | 9 |
8f | p-NH₂, ortho-F | 114 ± 60 | –0.1 | 12 |
Key findings:
Intramolecular hydrogen bonds (IMHBs) critically govern the compound’s stability and proteolytic resistance:
Table 3: Hydrogen Bonding Parameters in Benzamide Derivatives
Interaction Type | Bond Length (Å) | Bond Angle (°) | Energy (kJ/mol) | Biological Consequence |
---|---|---|---|---|
Ortho-F···H–N (amide) | 2.3 | 143 | 7.2 | Conformational pre-organization |
Ether O···H–N (aniline) | 2.1 | 158 | 12.6 | Rigidity against proteolysis |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: